N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide
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Overview
Description
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the bromofuran and thiadiazole intermediates. The bromofuran can be synthesized through bromination of furan, while the thiadiazole ring is often formed via cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids. The final step involves coupling the bromofuran and thiadiazole intermediates with 4-methylbenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The bromine atom on the furan ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include furanones, thiadiazoline derivatives, and various substituted furan compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s bromofuran and thiadiazole rings are believed to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiadiazole-containing molecules, such as:
- N-(3-{[(5-bromofuran-2-yl)methyl]amino}phenyl)propanamide
- N-(3-{[(5-bromofuran-2-yl)methyl]amino}phenyl)methanesulfonamide
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate .
Uniqueness
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10BrN3O2S |
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Molecular Weight |
364.22 g/mol |
IUPAC Name |
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13(19)17-14-16-12(18-21-14)10-6-7-11(15)20-10/h2-7H,1H3,(H,16,17,18,19) |
InChI Key |
OHWYIUXKEFGBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(O3)Br |
Origin of Product |
United States |
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